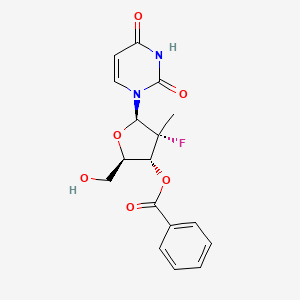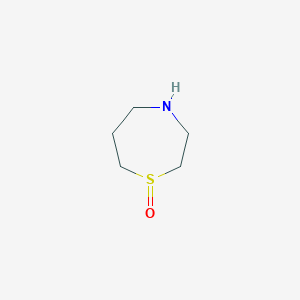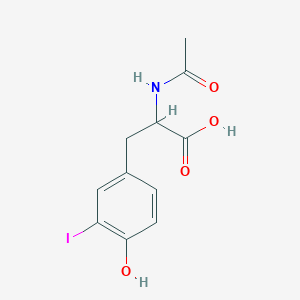
Ethyl 3-carbamoyl-2-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-carbamoyl-2-iodobenzoate is an organic compound with the molecular formula C10H10INO3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with iodine and carbamoyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-carbamoyl-2-iodobenzoate typically involves the iodination of ethyl 3-carbamoylbenzoate. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom into the benzene ring. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective iodination of the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-carbamoyl-2-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the carbamoyl group can lead to the formation of amines or other reduced products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate would produce the carboxylic acid derivative .
Scientific Research Applications
Mechanism of Action
The mechanism of action of ethyl 3-carbamoyl-2-iodobenzoate involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s reactivity and binding affinity to specific targets. The carbamoyl group can form hydrogen bonds and other interactions with biological molecules, affecting the compound’s activity and selectivity . The pathways involved in its mechanism of action are still under investigation, but they likely include interactions with enzymes and receptors that recognize iodine-containing compounds .
Comparison with Similar Compounds
Ethyl 3-carbamoyl-2-iodobenzoate can be compared with other similar compounds, such as:
Ethyl 3-iodobenzoate: Lacks the carbamoyl group, making it less versatile in certain chemical reactions.
Ethyl 2-iodobenzoate: The position of the iodine atom differs, leading to variations in reactivity and applications.
Lithium 4-{[2-(diethylamino)ethyl]carbamoyl}-2-iodobenzoate: Contains a diethylamino group, which can influence its solubility and reactivity
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10INO3 |
|---|---|
Molecular Weight |
319.10 g/mol |
IUPAC Name |
ethyl 3-carbamoyl-2-iodobenzoate |
InChI |
InChI=1S/C10H10INO3/c1-2-15-10(14)7-5-3-4-6(8(7)11)9(12)13/h3-5H,2H2,1H3,(H2,12,13) |
InChI Key |
JBCRDCLDTRTOIB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1I)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


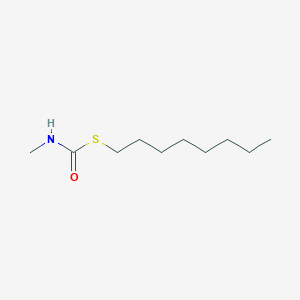
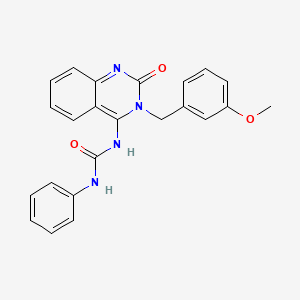
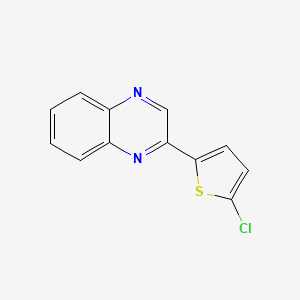
![4-Methyl-2-[4-(4-methylphenoxy)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B14123004.png)
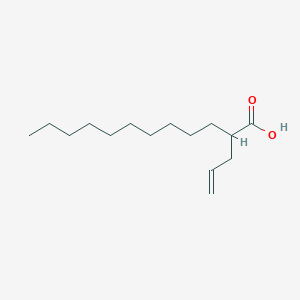
![6-Amino-4-(4-hydroxyphenyl)-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14123015.png)

![2-[4-Fluoro-3-(2-fluorophenyl)phenyl]acetic acid](/img/structure/B14123032.png)
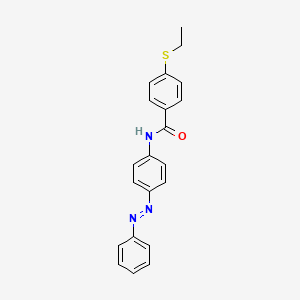
![benzyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B14123045.png)
